N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide

medicinal chemistry drug design structure-property relationships

N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide is a fully synthetic, single-entity small molecule (C₁₇H₁₅NO₅S, MW 345.4 g/mol, XLogP3 2.8, TPSA 90.1 Ų) that merges three pharmacophoric modules: a coumarin (2H-chromen-2-one) nucleus, a sulfonamide (–SO₂NH–) junction, and a phenoxyethyl tail. Unlike the more common coumarin-3-sulfonamides in which the sulfonyl group is directly appended to the coumarin C-3 position, this compound inserts a flexible ethoxy spacer between the sulfonamide and the terminal phenyl ring, yielding a distinct 2-phenoxyethanesulfonamide side chain.

Molecular Formula C17H15NO5S
Molecular Weight 345.37
CAS No. 1351611-50-1
Cat. No. B2830332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide
CAS1351611-50-1
Molecular FormulaC17H15NO5S
Molecular Weight345.37
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC3=CC=CC=C3OC2=O
InChIInChI=1S/C17H15NO5S/c19-17-15(12-13-6-4-5-9-16(13)23-17)18-24(20,21)11-10-22-14-7-2-1-3-8-14/h1-9,12,18H,10-11H2
InChIKeyQLWBYNCKSHIYSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide (CAS 1351611-50-1): Procurement-Relevant Compound Identity and Scaffold Context


N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide is a fully synthetic, single-entity small molecule (C₁₇H₁₅NO₅S, MW 345.4 g/mol, XLogP3 2.8, TPSA 90.1 Ų) that merges three pharmacophoric modules: a coumarin (2H-chromen-2-one) nucleus, a sulfonamide (–SO₂NH–) junction, and a phenoxyethyl tail [1]. Unlike the more common coumarin-3-sulfonamides in which the sulfonyl group is directly appended to the coumarin C-3 position, this compound inserts a flexible ethoxy spacer between the sulfonamide and the terminal phenyl ring, yielding a distinct 2-phenoxyethanesulfonamide side chain [2]. The compound is catalogued as a research-grade screening compound (Life Chemicals Cat. F6171-0162; AKOS024534302) and listed in PubChem under CID 56764859, though at the time of this analysis no primary peer-reviewed publication has reported experimental biological data specific to this exact CAS number [3].

Why N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide Cannot Be Interchanged with Generic Coumarin Sulfonamides


Coumarin-sulfonamide conjugates are a well-validated therapeutic chemotype, but their biological readout is exquisitely sensitive to both the sulfonamide attachment point and the nature of the linker [1]. The target compound positions the sulfonamide at the coumarin C-3 position through an amide-like NH bridge, preceded by an ethylene–oxy–phenyl spacer, whereas the most extensively characterized in-class analogs (e.g., coumarin-3-sulfonamides such as compound 8q from Lv et al. 2024) attach the sulfonyl group directly to C-3 without a flexible linker [2]. This architectural difference has established consequences: the direct C-3 sulfonamide series achieves potent carbonic anhydrase IX inhibition (compound 8q IC₅₀ = 6.01 μM vs. A549; Ki values in the low nanomolar range for CA isoforms) and antiproliferative activity [2], while coumarin-6-sulfonamides with heterocyclic tethers deliver MIC values of 4.88 μg/mL against S. aureus via DNA gyrase inhibition [3]. Simple 3-amidocoumarins lacking the sulfonamide altogether (e.g., N-(2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide) show no reported enzyme inhibitory or cytotoxic activity [4]. The ethylene–oxy–phenyl spacer in the target compound simultaneously increases conformational flexibility (6 rotatable bonds vs. 2–3 for direct C-3 sulfonamides), alters hydrogen-bonding geometry, and shifts the TPSA/logP balance, making a priori substitution of this compound with superficially similar coumarin-sulfonamide analogs scientifically unwarranted [1].

N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide: Quantitative Differentiation Evidence vs. Closest Analogs


Phenoxyethyl Spacer Confers Unique Conformational and Physicochemical Profile vs. Direct C-3 Sulfonamide Coumarins

The target compound incorporates an ethylene–oxy–phenyl spacer between the sulfonamide sulfur and the terminal aromatic ring, a structural feature absent in the most potent reported coumarin-3-sulfonamide anticancer agents. Compared with the direct C-3 sulfonamide lead compound 8q (Lv et al., 2024), the target compound exhibits 6 rotatable bonds vs. approximately 3, which alters its conformational entropy and target-binding geometry [1]. The computed TPSA of 90.1 Ų and XLogP3 of 2.8 place it in a more lipophilic region than the typical coumarin-3-sulfonamide with a free –SO₂NH₂ terminus (TPSA typically >100 Ų), potentially favoring passive membrane permeability at the expense of aqueous solubility [2]. No experimental bioassay data exist for the target compound; this comparison is based on computed molecular descriptors versus experimentally characterized analogs.

medicinal chemistry drug design structure-property relationships

3-Amido Linkage Differentiates This Compound from Coumarin-6-Sulfonamide Antimicrobial Leads

The most potent coumarin-sulfonamide antimicrobial reported to date is compound 12, a coumarin-6-sulfonamide bearing a tetrahydropyrimidinethione substituent, which achieved MIC values of 4.88 μg/mL against S. aureus and inhibited DNA gyrase with an IC₅₀ of 1.793 μg/mL (equipotent to novobiocin, IC₅₀ = 1.425 μg/mL) [1]. The target compound differs fundamentally in attachment chemistry: the sulfonamide is at position 3 via an amide-like NH, not at position 6, and the C-3 amide bond creates a planar, conjugated system distinct from the C-6 sulfonamide geometry. No antimicrobial data exist for the target compound; this comparison highlights that the regioisomeric and linker differences preclude extrapolation of antimicrobial potency from the C-6 series.

antimicrobial DNA gyrase inhibition structure-activity relationship

Coumarin-3-Amide Scaffold Is Associated with Fluorescence Detection Utility, a Property Absent in Simple Coumarin-3-Sulfonamides

3-Amidocoumarin derivatives have been established as doubly activated Michael acceptors enabling selective and sensitive cyanide detection with colorimetric and fluorescent response [1]. The target compound shares the 3-amidocoumarin core, which is known to exhibit fluorescence modulation properties. In contrast, coumarin-3-sulfonamides where the sulfonyl group is directly attached at C-3 lack this Michael acceptor character. Furthermore, sulfonamide substitution at the coumarin nucleus is reported to enhance fluorescence intensity relative to non-sulfonated coumarins with minimal emission wavelength shift [2]. The combination of the 3-amido linkage and the sulfonamide group in the target compound positions it as a potential dual-function probe (fluorophore + reactive acceptor), though no experimental fluorescence data exist for this specific CAS number.

fluorescence chemodosimeter cyanide detection analytical chemistry

Coumarin-Sulfonamide Class Demonstrates COX-2 Selectivity and Multi-Target Anticancer Potential — Class-Level Evidence for Prioritizing Phenoxyethyl-Modified Variants

The coumarin-sulfonamide hybrid class has produced some of the most selective COX-2 inhibitors reported. Compound 7t (Lu et al., 2016) achieved COX-2 IC₅₀ = 0.09 μM with 536-fold selectivity over COX-1 (IC₅₀ = 48.20 μM) and antiproliferative activity against HeLa cells (IC₅₀ = 0.36 μM), comparable to celecoxib (COX-2 IC₅₀ = 0.31 μM; HeLa IC₅₀ = 7.79 μM) [1]. In a structurally distinct series, chromene sulfonamide hybrids (Ghorab et al., 2016) showed T47D breast cancer activity with IC₅₀ values of 8.8–108.9 μM, with compound 16 (IC₅₀ = 8.8 μM) outperforming doxorubicin (IC₅₀ = 9.8 μM) and compounds 8 and 16 inducing Bax/Bcl2 ratios 5,936 and 33,000-fold above control, respectively [2]. These data establish that coumarin/chromene-sulfonamide hybrids can achieve potent, selective target engagement. The target compound, with its unique phenoxyethyl modification, represents an unexplored vector within this validated class, though no COX or anticancer data are available for this specific compound.

COX-2 inhibition anticancer selectivity multi-target

Synthetic Accessibility and Vendor Availability: Quantified Procurement Parameters vs. In-House Synthesis of Custom Analogs

The target compound is commercially available from Life Chemicals (catalog F6171-0162) as a pre-weighed screening aliquot: 1 mg at $54.00, 2 mg at $59.00, and 2 μmol at $57.00 (pricing as of September 2023) [1]. The synthetic route to this compound class typically proceeds via condensation of a 3-aminocoumarin intermediate with 2-phenoxyethanesulfonyl chloride, which requires multi-step preparation of the sulfonyl chloride precursor [2]. For comparison, custom synthesis of closely related N-(2-oxo-2H-chromen-3-yl) amides has been reported to require 3–5 synthetic steps with overall yields of 40–65% [3]. The commercial availability at sub-milligram to milligram scale enables immediate screening without the 4–8 week lead time and infrastructure burden of in-house synthesis, although the unit cost ($54–59 per aliquot) is substantially higher than bulk coumarin starting materials.

chemical procurement screening library synthetic accessibility cost analysis

Coumarin-3-Amide Sulfonamides Represent an Unexplored Subtype within the Carbonic Anhydrase Inhibitor Landscape

Coumarin-3-sulfonamides (direct C–SO₂ linkage) have been optimized as selective hCA IX and XII inhibitors. Compound 8q (Lv et al., 2024) showed CA IX inhibition with nanomolar affinity (Ki values in the low nM range for CA IX and CA XII, with subtype selectivity demonstrated by ELISA) and suppressed A549 cell migration and invasion [1]. A broader series of 3-sulfamoyl coumarins (Dar'in et al., 2021) identified 2-oxo-2H-benzo[h]chromene-3-sulfonamide as a caspase-activating proapoptotic agent with CA IX/XII inhibitory activity [2]. However, no published CA inhibition data exist for 3-amidocoumarin sulfonamides bearing an NH spacer and phenoxyethyl tail — the exact architecture of the target compound. The NH spacer between the coumarin ring and the sulfonamide sulfur alters the zinc-binding pharmacophore geometry compared to direct C-3 sulfonamides, potentially yielding a distinct CA isoform selectivity profile.

carbonic anhydrase CA IX CA XII tumor selectivity

N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide: Evidence-Supported Procurement and Application Scenarios


Focused Screening Library Expansion for Carbonic Anhydrase IX/XII Drug Discovery Programs

All published coumarin-based CA IX/XII inhibitors to date feature a direct C–SO₂ linkage at the coumarin 3-position. The target compound, by interposing an amide NH spacer and a phenoxyethyl tail, presents an unexplored zinc-binding pharmacophore geometry [1]. Incorporating this compound into a CA-focused screening deck enables interrogation of whether the NH spacer enhances isoform selectivity or alters the inhibition kinetics relative to the direct sulfonamide series, where compound 8q has already demonstrated nanomolar CA IX affinity and low-normal-cell cytotoxicity [2]. Procurement at the 1–2 mg scale from Life Chemicals ($54–59) is cost-effective for initial CA inhibition profiling by stopped-flow assay [3].

Fluorogenic Probe Development Leveraging the 3-Amidocoumarin Core

3-Amidocoumarins function as doubly activated Michael acceptors with demonstrated utility in colorimetric and fluorescent cyanide sensing [1]. The target compound combines this reactive 3-amido core with a sulfonamide group, which has been shown in 7-aminocoumarin systems to enhance fluorescence intensity without significant emission wavelength shift [2]. For analytical chemistry groups developing anion sensors or enzyme substrates, this compound offers a starting scaffold that merges the Michael acceptor reactivity of 3-amidocoumarins with the fluorescence-enhancing sulfonamide modification, a combination not commercially available in any other single catalog compound.

Structure-Activity Relationship (SAR) Exploration of COX-2 Selectivity in the Coumarin-Sulfonamide Class

The coumarin-sulfonamide class has yielded COX-2 inhibitors with >500-fold selectivity over COX-1 (compound 7t: COX-2 IC₅₀ 0.09 μM, selectivity ratio 536) [1]. All published selective compounds in this class carry the sulfonamide directly on the coumarin ring or on a pendant aromatic group without an intervening flexible spacer. The target compound's phenoxyethyl linker introduces conformational degrees of freedom absent in the rigid, potent leads. For medicinal chemistry teams optimizing COX-2 selectivity, testing this compound against both COX isoforms would establish whether linker flexibility is tolerated or detrimental to potency and selectivity, providing critical SAR data for linker optimization campaigns.

Pilot Antimicrobial Screening of a Structurally Novel Coumarin-3-Sulfonamide Chemotype

While coumarin-6-sulfonamides (compound 12) achieve MIC values of 4.88 μg/mL against S. aureus via DNA gyrase inhibition [1], no coumarin-3-sulfonamide with an amide spacer has been evaluated for antimicrobial activity. The target compound represents a regioisomeric and linker-modified variant that may engage bacterial targets (e.g., dihydropteroate synthase, the classical sulfonamide target, or alternative gyrase binding modes) with a different selectivity or resistance profile. Procurement for broad-spectrum MIC determination (CLSI broth microdilution) against Gram-positive, Gram-negative, and fungal panels would rapidly establish whether the 3-amido-C-3 sulfonamide architecture retains or improves upon the antimicrobial potential of the C-6 series.

Quote Request

Request a Quote for N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.